2-(2-Fluorophenyl)Acetaldehyde
Overview
Description
2-(2-Fluorophenyl)Acetaldehyde is a useful research compound. Its molecular formula is C8H7FO and its molecular weight is 138.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protection of Carboxylic Acids
The derivative 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is used to protect carboxylic acids during chemical synthesis. This process involves creating amides from carboxylic acids that are stable under basic conditions, serving as protected forms of the acids. These amides can then be converted into various other compounds like esters, amides, and aldehydes (Arai et al., 1998).
Catalysis and Chemical Reactions
Acetaldehyde undergoes various reactions on the surfaces of certain catalysts, such as CeO2. These reactions include oxidation to acetates, reduction to ethanol, and formation of carbon-carbon bonds. These processes are important in the context of catalytic reactions and the development of efficient catalysts for chemical transformations (Idriss et al., 1995).
Fluorescence Sensing
A fluorescence sensor for acetaldehyde has been developed using 5-methoxycarbonylsalicylaldehyde hydrazone, offering a fast and highly selective method for detecting acetaldehyde. This sensor is particularly useful in monitoring the levels of acetaldehyde in liquor and spirits (Yang et al., 2019).
Fermentation and Wine Making
In the context of winemaking, acetaldehyde plays a significant role during the fermentation process. The levels of acetaldehyde are influenced by various factors like pH, temperature, and nutrient addition. Understanding these dynamics is crucial for improving ethanol production yields and product stabilization in winemaking (Jackowetz et al., 2011).
Photocatalysis
Pd/WO(3) photocatalyst can completely oxidize acetaldehyde to CO2 under certain light conditions. This photocatalytic activity has implications for environmental applications, such as air purification and the removal of volatile organic compounds from the atmosphere (Arai et al., 2008).
Safety and Hazards
This compound is associated with several safety hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Fluorophenyl)Acetaldehyde . For instance, its reactivity may increase under acidic conditions, and it may form adducts with nucleophilic molecules present in the environment.
Biochemical Analysis
Biochemical Properties
2-(2-Fluorophenyl)Acetaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary enzymes that interact with this compound is aldehyde dehydrogenase (ALDH). ALDH catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. In the case of this compound, ALDH converts it to 2-(2-Fluorophenyl)acetic acid. This interaction is crucial for the detoxification and metabolism of the compound within biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce oxidative stress by increasing the levels of reactive oxygen species (ROS) within cells. This oxidative stress can lead to DNA damage, lipid peroxidation, and protein oxidation. Additionally, this compound can affect cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound’s impact on gene expression includes the upregulation of stress response genes and the downregulation of genes involved in cell cycle progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent adducts with nucleophilic biomolecules such as proteins and DNA. These adducts can interfere with the normal function of these biomolecules, leading to cellular dysfunction. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light, heat, or oxidative environments. Long-term exposure to this compound in in vitro studies has shown that it can lead to chronic oxidative stress and sustained DNA damage. In in vivo studies, prolonged exposure can result in tissue-specific toxicity, particularly in the liver and kidneys .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including hepatotoxicity and nephrotoxicity. High doses of this compound can also lead to systemic oxidative stress, resulting in damage to multiple organs and tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase to form 2-(2-Fluorophenyl)acetic acid. This metabolite can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance its excretion from the body. The compound can also participate in phase I metabolic reactions, including oxidation and reduction, mediated by cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature, which can influence its localization and bioavailability .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, this compound can be transported into the mitochondria, where it may induce mitochondrial dysfunction and oxidative stress. The compound’s localization to specific organelles can affect its activity and function within the cell .
Properties
IUPAC Name |
2-(2-fluorophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEOYYODXJXMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590903 | |
Record name | (2-Fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75321-85-6 | |
Record name | (2-Fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.